2-Cyclopentylacetaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-cyclopentylacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c8-6-5-7-3-1-2-4-7/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUXIAUEIGSQSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00500191 | |
| Record name | Cyclopentylacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00500191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5623-81-4 | |
| Record name | Cyclopentylacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00500191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Cyclopentylacetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Reactivity and Mechanistic Studies of 2 Cyclopentylacetaldehyde
Nucleophilic Addition Reactions of the Aldehyde Moiety
The carbonyl group in 2-Cyclopentylacetaldehyde is characterized by a polarized carbon-oxygen double bond, where the carbon atom is electrophilic and susceptible to attack by nucleophiles. libretexts.orgsavemyexams.com This reactivity is central to a variety of important chemical transformations.
Oxygen Nucleophiles: Hemiacetal and Acetal (B89532) Formation
The reaction of this compound with alcohols, which act as oxygen nucleophiles, is a prime example of nucleophilic addition. youtube.com This reversible reaction initially yields a hemiacetal, an intermediate compound containing both an alcohol and an ether functional group attached to the same carbon. pressbooks.pubkhanacademy.org In the presence of excess alcohol and an acid catalyst, the reaction proceeds further to form a stable acetal. pressbooks.pubkhanacademy.org
The formation of an acetal from this compound is significantly accelerated by an acid catalyst. chemistrysteps.com The mechanism involves several key steps:
Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. libretexts.orglibretexts.org
Nucleophilic Attack by Alcohol : A molecule of alcohol attacks the now highly electrophilic carbonyl carbon, leading to the formation of a protonated hemiacetal. libretexts.orglibretexts.org
Deprotonation to Form Hemiacetal : A base, such as another alcohol molecule or the conjugate base of the catalyst, removes a proton to yield a neutral hemiacetal intermediate. libretexts.org
Protonation of the Hydroxyl Group : The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water). youtube.compressbooks.pub
Elimination of Water : The lone pair of electrons on the ether oxygen helps to expel a water molecule, forming a resonance-stabilized oxonium ion. pressbooks.publibretexts.org
Second Nucleophilic Attack : A second molecule of alcohol attacks the carbon of the oxonium ion. youtube.com
Final Deprotonation : Deprotonation of the resulting intermediate yields the final acetal product and regenerates the acid catalyst. pressbooks.pub
Table 1: Key Stages of Acid-Catalyzed Acetal Formation
| Step | Description | Intermediate/Product |
| 1 | Protonation of carbonyl oxygen | Activated carbonyl |
| 2 | Nucleophilic attack by first alcohol molecule | Protonated hemiacetal |
| 3 | Deprotonation | Hemiacetal |
| 4 | Protonation of hemiacetal's hydroxyl group | Protonated hydroxyl group |
| 5 | Elimination of water | Oxonium ion |
| 6 | Nucleophilic attack by second alcohol molecule | Protonated acetal |
| 7 | Deprotonation | Acetal |
In multi-step organic syntheses, it is often necessary to protect reactive functional groups like aldehydes from undesired reactions. Acetals serve as excellent protecting groups for aldehydes because they are stable in neutral to strongly basic environments. pearson.comlibguides.com this compound can be converted into a cyclic acetal, for instance, by reacting it with a diol such as ethylene (B1197577) glycol in the presence of an acid catalyst. chemistrysteps.com This protected form is unreactive towards many nucleophiles and bases. chemistrysteps.com Once the other desired chemical transformations are complete, the aldehyde can be easily regenerated by hydrolyzing the acetal with aqueous acid. pressbooks.pubchemistrysteps.com
Carbon Nucleophiles: Formation of New Carbon-Carbon Bonds
Reactions of this compound with carbon-based nucleophiles are crucial for building larger and more complex carbon skeletons. smolecule.com These reactions involve the formation of new carbon-carbon bonds, a fundamental process in organic synthesis. mdpi.com
The aldol (B89426) reaction is a cornerstone of carbon-carbon bond formation. masterorganicchemistry.com In this reaction, an enolate ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of another molecule. pressbooks.pub While this compound itself does not have α-hydrogens directly attached to the carbonyl group and thus cannot form an enolate at that position, it can act as an electrophilic acceptor for an enolate derived from another aldehyde or ketone. libretexts.org This is known as a crossed aldol reaction. pressbooks.pub
The initial product of this nucleophilic addition is a β-hydroxy aldehyde, known as the aldol adduct. masterorganicchemistry.compressbooks.pub This adduct can subsequently undergo dehydration, often promoted by heat, to eliminate a molecule of water. masterorganicchemistry.comyoutube.com This elimination step results in the formation of an α,β-unsaturated aldehyde, a product of aldol condensation. pressbooks.pub The stability of the resulting conjugated system drives the condensation process. libretexts.org
Table 2: Aldol Reaction of this compound with Acetone
| Reactant 1 (Electrophile) | Reactant 2 (Nucleophile Source) | Initial Product (Aldol Adduct) | Final Product (Condensation) |
| This compound | Acetone (forms an enolate) | 4-hydroxy-4-cyclopentylbutan-2-one | 4-cyclopentylbut-3-en-2-one |
The Knoevenagel condensation is a specific type of condensation reaction where an aldehyde or ketone reacts with a compound having an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). mychemblog.compearson.com For this compound, this reaction provides a reliable method for forming a new carbon-carbon double bond. mdpi.com
The reaction is typically catalyzed by a weak base, such as an amine like piperidine (B6355638) or pyridine (B92270). mychemblog.com The mechanism involves the base deprotonating the active methylene compound to generate a highly stabilized carbanion (enolate). This carbanion then acts as a nucleophile, attacking the carbonyl carbon of this compound. mychemblog.com The resulting intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated product. mychemblog.com
Table 3: Example of Knoevenagel Condensation with this compound
| Aldehyde | Active Methylene Compound | Catalyst | Product |
| This compound | Diethyl malonate | Piperidine | Diethyl 2-(cyclopentylmethylene)malonate |
| This compound | Malononitrile | Pyridine | 2-(cyclopentylmethylene)malononitrile |
Reaction with Organometallic Reagents (e.g., Grignard, Organolithium, Acetylides)
The carbonyl group of this compound is a key site for nucleophilic attack by organometallic reagents, leading to the formation of new carbon-carbon bonds and secondary alcohols upon workup.
Grignard Reagents: The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, proceeds via nucleophilic addition. chemistrysteps.com The carbon atom of the Grignard reagent, acting as a strong nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. chemistrysteps.com This results in the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated during an acidic workup to yield a secondary alcohol. chemistrysteps.combyjus.com
Organolithium Reagents: Similar to Grignard reagents, organolithium compounds are potent nucleophiles that readily react with aldehydes like this compound. masterorganicchemistry.comlibretexts.org The mechanism involves the addition of the organolithium reagent to the carbonyl carbon, forming an alkoxide intermediate. masterorganicchemistry.com An acidic workup then furnishes the corresponding secondary alcohol. masterorganicchemistry.com Organolithium reagents are generally more reactive than their Grignard counterparts. libretexts.org
Acetylides: Acetylide anions, formed by the deprotonation of terminal alkynes with a strong base like sodium amide, are also effective nucleophiles. masterorganicchemistry.comlibretexts.org They add to the carbonyl group of this compound to form a propargyl alkoxide, which upon protonation gives a propargyl alcohol. libretexts.org This reaction is a valuable method for extending the carbon chain and introducing an alkyne functionality. masterorganicchemistry.com
| Organometallic Reagent | General Formula | Product Type (after workup) | Key Mechanistic Step |
|---|---|---|---|
| Grignard Reagent | R-MgX | Secondary Alcohol | Nucleophilic addition of R- to carbonyl carbon |
| Organolithium Reagent | R-Li | Secondary Alcohol | Nucleophilic addition of R- to carbonyl carbon |
| Acetylide | RC≡C⁻ | Propargyl Alcohol | Nucleophilic addition of acetylide to carbonyl carbon |
Nitrogen Nucleophiles: Imine and Schiff Base Formation
The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. iosrjournals.orgwikipedia.org This condensation reaction involves the formation of a carbon-nitrogen double bond. iosrjournals.orglibretexts.org
The formation of a Schiff base from this compound and a primary amine is a reversible, acid-catalyzed process. libretexts.org The reaction is typically most efficient at a slightly acidic pH, around 5. libretexts.org At a higher pH, there is insufficient acid to protonate the hydroxyl group in the intermediate for its removal as water. libretexts.org Conversely, at a low pH, the amine reactant becomes protonated and non-nucleophilic. libretexts.org
Mechanistic Considerations for Schiff Base Synthesis from this compound
The mechanism for Schiff base formation from this compound involves several key steps:
Nucleophilic Attack: The nitrogen atom of the primary amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde, forming a zwitterionic tetrahedral intermediate. iosrjournals.orgnih.gov
Proton Transfer: An intramolecular proton transfer from the nitrogen to the oxygen atom occurs, resulting in a neutral carbinolamine intermediate. iosrjournals.orgnih.gov
Protonation of the Hydroxyl Group: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated by an acid catalyst. libretexts.org
Dehydration: The protonated hydroxyl group is a good leaving group (water), which is eliminated to form a resonance-stabilized iminium ion. libretexts.org
Deprotonation: A base (such as water or another amine molecule) removes a proton from the nitrogen atom to yield the final, neutral imine product and regenerate the acid catalyst. libretexts.org
Oxidation and Reduction Chemistry of this compound
Oxidation to Carboxylic Acids
This compound can be oxidized to its corresponding carboxylic acid, 2-cyclopentylacetic acid. This transformation involves the conversion of the aldehyde functional group (-CHO) to a carboxylic acid functional group (-COOH). Various oxidizing agents can be employed for this purpose, with common laboratory reagents including potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄). The aldehyde is susceptible to oxidation due to the presence of a hydrogen atom on the carbonyl carbon.
Reduction to Primary Alcohols
The aldehyde functional group of this compound can be readily reduced to a primary alcohol, 2-cyclopentylethanol (B41590). This reduction involves the addition of two hydrogen atoms across the carbonyl double bond. chemistrysteps.com
Common reducing agents for this transformation are metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). chemistrysteps.comlibretexts.org These reagents act as a source of hydride ions (H⁻), which are powerful nucleophiles. libretexts.org
Hydride Reduction Mechanisms (e.g., LiAlH₄, NaBH₄)
The mechanism of aldehyde reduction by both lithium aluminum hydride and sodium borohydride is a nucleophilic addition. chemistrysteps.commasterorganicchemistry.com
Nucleophilic Attack: A hydride ion from the reducing agent attacks the electrophilic carbonyl carbon of this compound. dalalinstitute.comchemguide.co.uk This attack breaks the pi bond of the carbonyl group, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. dalalinstitute.com
Protonation: In a subsequent step, a proton source (typically water or a mild acid added during workup) protonates the negatively charged oxygen atom of the alkoxide to yield the final primary alcohol product, 2-cyclopentylethanol. libretexts.orglibretexts.org
While both LiAlH₄ and NaBH₄ are effective, LiAlH₄ is a significantly stronger reducing agent and reacts violently with protic solvents like water and alcohols. chemistrysteps.comlibretexts.org Therefore, LiAlH₄ reductions are carried out in anhydrous solvents like diethyl ether or tetrahydrofuran, with a separate aqueous workup step. chemistrysteps.com NaBH₄ is a milder reducing agent and can be used in protic solvents like methanol (B129727) or ethanol. libretexts.orgchemguide.co.uk
| Reducing Agent | Formula | Reactivity | Typical Solvents | Workup |
|---|---|---|---|---|
| Lithium Aluminum Hydride | LiAlH₄ | Very Strong | Anhydrous Ether, THF | Separate aqueous/acidic workup |
| Sodium Borohydride | NaBH₄ | Mild | Methanol, Ethanol, Water | Often occurs in situ or with simple aqueous addition |
Catalytic Hydrogenation
The catalytic hydrogenation of this compound to its corresponding alcohol, 2-cyclopentylethanol, is a fundamental transformation. Research into the hydrogenation of related α-branched aldehydes has provided insights into the catalysts and conditions that favor high yields and selectivities. For instance, studies on similar aldehydes have demonstrated the efficacy of various catalytic systems.
One notable study focused on the liquid-phase hydrogenation of α-branched aldehydes over a nickel-based catalyst. The research highlighted the influence of reaction parameters such as temperature and hydrogen pressure on the conversion of the aldehyde and the selectivity towards the alcohol. Specifically, an increase in temperature was found to enhance the reaction rate, though it could also promote the formation of undesired byproducts through side reactions like decarbonylation or aldol condensation. Optimal conditions were identified to maximize the yield of the desired alcohol.
Another relevant investigation involved the use of a ruthenium catalyst supported on montmorillonite (B579905) clay. This catalytic system was employed for the hydrogenation of various aldehydes, including those with structures comparable to this compound. The study emphasized the high activity and selectivity of the ruthenium catalyst, which allowed for the efficient conversion of the aldehyde to the alcohol under relatively mild conditions. The promotional effect of the clay support was also noted, contributing to the catalyst's performance.
| Catalyst System | Substrate Analogue | Key Findings |
| Nickel-based catalyst | α-branched aldehydes | Increased temperature boosts reaction rate; potential for side reactions. |
| Ru/Montmorillonite K-10 | Various aldehydes | High activity and selectivity under mild conditions; clay support enhances performance. |
Bimolecular Reduction Pathways
Bimolecular reduction pathways represent a less common but mechanistically interesting facet of aldehyde chemistry. In the context of this compound, such pathways would involve the interaction of two aldehyde molecules during the reduction process. While specific studies on the bimolecular reduction of this compound are not extensively documented, the principles can be inferred from related systems.
One potential bimolecular reduction is the pinacol (B44631) coupling reaction, which typically involves the reductive coupling of two carbonyl compounds to form a 1,2-diol. This reaction is often promoted by low-valent titanium reagents, such as those generated from TiCl4 and a reducing agent like zinc or magnesium. For this compound, this would theoretically yield 1,2-bis(cyclopentylmethyl)-1,2-ethanediol. The reaction proceeds through a radical mechanism, where single-electron transfer from the metal to the aldehyde generates a ketyl radical. Dimerization of two such radicals leads to the pinacol product.
Another possibility is a Tishchenko-type reaction, which involves the disproportionation of an aldehyde in the presence of an alkoxide catalyst. In this reaction, one molecule of the aldehyde is reduced to an alcohol while another is oxidized to a carboxylic acid, which then combine to form an ester. For this compound, this would result in the formation of 2-cyclopentylethyl 2-cyclopentylacetate. The mechanism involves the nucleophilic attack of the alkoxide on the carbonyl carbon of one aldehyde molecule, followed by a hydride transfer to a second aldehyde molecule.
Rearrangement Reactions and Conformational Analysis
The structural framework of this compound, featuring a cyclopentyl ring adjacent to a reactive carbonyl group, makes it a candidate for interesting rearrangement reactions, particularly under radical conditions.
Radical Decarbonylation-Induced Rearrangements
The radical decarbonylation of aldehydes, a process that involves the loss of carbon monoxide, can lead to significant molecular rearrangements. When this compound undergoes decarbonylation, it is expected to form a cyclopentylmethyl radical. This radical is known to be prone to rearrangement through a process called ring opening.
Specifically, the cyclopentylmethyl radical can undergo a β-scission reaction, where the cyclopentyl ring opens to form the 5-hexenyl radical. This rearrangement is driven by the release of ring strain in the five-membered ring. The rate of this ring-opening process is highly dependent on temperature, with higher temperatures favoring the rearranged product. Studies on the kinetics of this rearrangement have provided valuable data on the energy barriers and rate constants involved.
| Radical Species | Rearrangement Product | Key Features |
| Cyclopentylmethyl radical | 5-Hexenyl radical | Ring-opening via β-scission; temperature-dependent process. |
Stereochemical Outcomes in Rearrangement Pathways
The stereochemistry of these rearrangement pathways is an important consideration, particularly when the starting material is chiral. While this compound itself is achiral, substitution on the cyclopentyl ring could introduce stereocenters.
In the context of the cyclopentylmethyl to 5-hexenyl radical rearrangement, if the cyclopentyl ring were substituted, the stereochemical information could be either retained or lost depending on the specific mechanism and reaction conditions. For instance, if the rearrangement proceeds through a planar radical intermediate, any initial stereochemistry could be scrambled. However, if the rearrangement is concerted or involves short-lived intermediates, a degree of stereochemical control might be possible.
Advanced Reaction Studies and Catalysis
The development of new catalytic methods continues to expand the synthetic utility of aldehydes like this compound.
Transition Metal-Promoted Functionalizations
Transition metal catalysis offers a powerful toolkit for the functionalization of organic molecules. For this compound, transition metal-promoted reactions could enable the introduction of new functional groups at various positions.
One area of interest is the hydroacylation reaction, where an aldehyde is added across a carbon-carbon double or triple bond. Rhodium catalysts are commonly used for this transformation. In an intramolecular version of this reaction, a tethered alkene could react with the aldehyde group of a this compound derivative to form a new cyclic ketone. The catalytic cycle typically involves the oxidative addition of the aldehyde C-H bond to the metal center, followed by migratory insertion of the alkene and reductive elimination of the product.
Another potential functionalization is the α-arylation of the aldehyde. Palladium or copper catalysts can be used to couple an aryl halide with the enolate of this compound, forming a new carbon-carbon bond at the α-position. This reaction provides a direct route to more complex molecular architectures. The choice of ligand for the metal catalyst is often crucial for achieving high yields and selectivities in these reactions.
Photoredox Catalysis in Aldehyde Transformations
Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for organic synthesis, enabling the activation of stable bonds under mild conditions. beilstein-journals.org In the context of aldehyde chemistry, this approach provides a unique avenue to generate highly reactive acyl radicals from the aldehydic C(sp²)–H bond. nih.govresearchgate.net This transformation circumvents the need for harsh reagents or pre-functionalization, utilizing light as a traceless reagent. beilstein-journals.orgbeilstein-journals.org this compound, as a representative aliphatic aldehyde, is an excellent substrate for such transformations due to the accessibility of its aldehydic proton for hydrogen atom transfer (HAT).
The core of this chemistry lies in the generation of an acyl radical. nih.gov This is typically achieved through a HAT process where a photo-excited catalyst or a relay species abstracts the hydrogen atom from the aldehyde's formyl group. nih.govnih.gov Once formed, the nucleophilic acyl radical can participate in a variety of carbon-carbon bond-forming reactions, including additions to electrophilic alkenes (Giese reaction) or couplings with other partners. nih.govnih.gov
Mechanism of Acyl Radical Generation and Reaction
A common mechanistic cycle for the photoredox-catalyzed transformation of aldehydes like this compound involves several key steps:
Photo-excitation: A photocatalyst (PC), such as an iridium or ruthenium complex or an organic dye like Eosin Y, absorbs visible light to reach an excited state (*PC). nih.govmdpi.com
Hydrogen Atom Transfer (HAT): The excited photocatalyst (*PC) or a radical species generated in the catalytic cycle acts as a HAT agent, abstracting the hydrogen atom from the C-H bond of the aldehyde (R-CHO). This step forms the critical acyl radical (R-C•=O) intermediate. nih.govthieme-connect.com For instance, Eosin Y, upon excitation, can directly abstract the aldehyde hydrogen. nih.gov In other systems, a co-catalyst or additive, such as quinuclidine (B89598) or tert-butyl hydroperoxide, may be used to generate a HAT agent that then activates the aldehyde. nih.govthieme-connect.com
Radical Addition: The newly formed acyl radical, being nucleophilic, readily adds to an electron-deficient alkene (a Michael acceptor). This addition forms a new carbon-centered radical intermediate. nih.govnih.gov
Reduction and Protonation: This new radical intermediate is then reduced by a single-electron transfer (SET) from the reduced form of the photocatalyst (PC•⁻), which is generated in the initial steps of the catalytic cycle. Subsequent protonation of the resulting anion yields the final product. nih.gov
Catalyst Regeneration: The photocatalyst is returned to its ground state, completing the catalytic cycle and allowing it to participate in further reactions. nih.gov
This general mechanism is illustrated in numerous studies. For example, the hydroacylation of electron-deficient alkenes proceeds efficiently with both aliphatic and aromatic aldehydes under photoredox conditions. nih.gov
Dual Catalysis Systems
The versatility of photoredox catalysis is further expanded through dual catalytic systems, where the photocatalytic cycle is merged with another catalytic process, such as transition metal or organocatalysis. ethz.chprinceton.edu This synergistic approach allows for transformations not possible with either catalyst alone. ethz.ch
In one such system, a dual photoredox organocatalysis method has been reported for the C(sp²)–H activation of aldehydes. nih.govresearchgate.net This process generates acyl radicals that can then participate in nickel-catalyzed cross-coupling reactions, providing access to a wide range of unsymmetrical ketones. nih.gov Aliphatic aldehydes are effective coupling partners in these reactions. beilstein-journals.org
Another powerful example is the combination of photoredox catalysis with titanium catalysis for the allylation of aldehydes. unibo.it In this system, a photocatalyst reduces a Ti(IV) complex to a Ti(III) species, which then mediates the generation of a nucleophilic allyltitanium reagent. This reagent subsequently adds to the aldehyde. This method has been successfully applied to aliphatic aldehydes, including a substrate structurally similar to this compound (cyclohexylacetaldehyde), demonstrating its applicability. unibo.it
Research Findings and Data
Detailed studies have explored the scope of these photoredox transformations. For instance, the Giese reaction between various aldehydes and Michael acceptors has been optimized. While specific data for this compound is not always explicitly tabulated in broad substrate scope studies, the successful reaction of other branched aliphatic aldehydes like isovaleraldehyde (B47997) and cyclohexanecarboxaldehyde (B41370) strongly supports its suitability as a substrate. nih.gov
In a study on the divergent functionalization of aldehydes using Eosin Y as a photocatalyst, various aliphatic aldehydes were shown to react efficiently. nih.gov The data below highlights the effectiveness of branched aliphatic aldehydes in these transformations.
Table 1: Representative yields for the alkynylation of various aliphatic aldehydes via Eosin Y photoredox catalysis. The data demonstrates the viability of branched aliphatic aldehydes in acyl radical generation and subsequent C-C bond formation. nih.gov
Similarly, photoredox-mediated allylation reactions using a dual titanium/photoredox catalytic system show good results for aliphatic aldehydes.
Table 2: Yields for the photoredox-mediated allylation of aldehydes using a Cp₂TiCl₂ catalyst. The high yield for cyclohexanecarboxaldehyde suggests that this compound would be a similarly effective substrate. unibo.itunibo.it
These findings underscore that the C(sp²)–H bond in aliphatic aldehydes like this compound is readily addressable through photoredox catalysis, enabling its participation in a range of modern synthetic transformations. The generation of acyl radicals under mild, light-mediated conditions represents a significant advancement in synthetic chemistry, providing a powerful tool for complex molecule construction. rsc.org
Spectroscopic and Computational Elucidation of 2 Cyclopentylacetaldehyde
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in determining the molecular structure of compounds such as 2-Cyclopentylacetaldehyde. By employing a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, a detailed structural and electronic profile of the molecule can be established.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H and ¹³C NMR spectra would provide definitive information about its structure.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The most characteristic signal would be that of the aldehydic proton (-CHO), which is highly deshielded and would appear far downfield, typically in the range of 9-10 ppm. This proton would likely appear as a triplet due to coupling with the adjacent methylene (B1212753) protons of the acetaldehyde (B116499) moiety. The protons on the cyclopentyl ring and the methylene group adjacent to it would resonate in the upfield region, generally between 1.0 and 2.5 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the aldehyde group is the most deshielded and would exhibit a characteristic peak in the 190-215 ppm region. The carbons of the cyclopentyl ring and the methylene group would appear in the aliphatic region of the spectrum. The specific chemical shifts would be influenced by their proximity to the electron-withdrawing aldehyde group.
Interactive Data Table: Predicted NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Multiplicity (¹H NMR) |
| Aldehyde CH O | 9.7 - 9.8 | - | Triplet |
| Aldehyde C HO | - | 202 - 205 | - |
| CH ₂-CHO | 2.2 - 2.4 | 50 - 55 | Doublet of Triplets |
| C H-CH₂CHO (Cyclopentyl) | 2.0 - 2.2 | 40 - 45 | Multiplet |
| Cyclopentyl CH₂ | 1.5 - 1.8 | 25 - 35 | Multiplet |
| Cyclopentyl CH₂ | 1.2 - 1.5 | 25 - 30 | Multiplet |
Note: The predicted values are based on typical chemical shifts for similar structural motifs.
Mass Spectrometry (GC-MS, LC-ESI-MS)
Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS): In a GC-MS analysis, this compound would be separated from other components in a mixture by gas chromatography and then ionized and fragmented in the mass spectrometer. The resulting mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight (112.17 g/mol ). Common fragmentation patterns for aliphatic aldehydes include α-cleavage (loss of the CHO group or the alkyl chain) and McLafferty rearrangement if a gamma-hydrogen is available.
Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS): LC-ESI-MS is particularly useful for the analysis of less volatile or thermally labile compounds. In positive ion mode, this compound would likely be detected as the protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. This technique is highly sensitive and can be used for quantification in complex matrices.
Interactive Data Table: Expected Mass Spectrometry Fragments for this compound
| m/z (predicted) | Possible Fragment Identity | Fragmentation Pathway |
| 112 | [C₇H₁₂O]⁺ | Molecular Ion |
| 83 | [C₆H₁₁]⁺ | Loss of CHO |
| 69 | [C₅H₉]⁺ | Loss of CH₂CHO |
| 55 | [C₄H₇]⁺ | Fragmentation of cyclopentyl ring |
| 44 | [C₂H₄O]⁺ | McLafferty rearrangement product |
Note: The predicted m/z values are based on common fragmentation pathways for aliphatic aldehydes.
Infrared (IR) Spectroscopy for Aldehyde Functional Group Analysis
Infrared (IR) spectroscopy is an excellent method for identifying the presence of specific functional groups in a molecule. For this compound, the IR spectrum would be dominated by absorptions characteristic of the aldehyde group. A strong, sharp absorption band would be observed in the region of 1740-1720 cm⁻¹ due to the C=O stretching vibration of the saturated aliphatic aldehyde. Another key diagnostic feature for aldehydes is the C-H stretching vibration of the aldehyde proton, which typically appears as two weak bands around 2830-2695 cm⁻¹. The presence of a band around 2720 cm⁻¹ is often a clear indicator of an aldehyde. Additionally, C-H stretching and bending vibrations for the cyclopentyl ring would be observed in the 2960-2850 cm⁻¹ and 1465-1450 cm⁻¹ regions, respectively.
Computational Chemistry and Molecular Modeling
Computational methods provide valuable insights into the electronic structure, stability, and reactivity of molecules, complementing experimental data.
Quantum Mechanical Studies (e.g., DFT) on Reaction Intermediates and Transition States
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. semanticscholar.org For this compound, DFT calculations could be employed to study the mechanisms of its reactions, such as aldol (B89426) condensations, oxidations, or reductions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. semanticscholar.org This allows for the determination of activation energies and reaction kinetics, providing a deeper understanding of the compound's reactivity. For instance, the stability of enolate intermediates formed by deprotonation at the α-carbon could be assessed, as well as the transition state structures for nucleophilic attack on the carbonyl carbon.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. The cyclopentane (B165970) ring in this compound is not planar and exists in various puckered conformations, such as the envelope and twist forms. MD simulations can be used to explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. By simulating the motion of the molecule over time, the flexibility of the cyclopentyl ring and the rotational freedom around the C-C single bonds can be investigated. This information is crucial for understanding how the molecule's shape influences its physical properties and biological activity.
Prediction of Spectroscopic Signatures
The elucidation of the structure of novel or known compounds heavily relies on spectroscopic techniques. Computational chemistry provides powerful tools to predict the spectroscopic signatures of molecules, aiding in the interpretation of experimental data and confirming structural assignments. uncw.edurogue-scholar.orgresearchgate.net This section details the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, derived from established principles of computational and theoretical spectroscopy.
Predicted ¹H NMR Spectrum
The proton NMR (¹H NMR) spectrum is predicted to exhibit distinct signals corresponding to the chemically non-equivalent protons in the this compound molecule. The chemical shifts are influenced by the electronic environment of the protons, with the aldehydic proton expected to be the most deshielded.
The predicted ¹H NMR spectroscopic data are summarized in the interactive table below:
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Protons |
|---|---|---|---|
| H-1 (Aldehydic) | 9.6 - 9.8 | Triplet (t) | H-2 |
| H-2 | 2.2 - 2.4 | Doublet of doublets (dd) | H-1, H-1' |
| H-1' | 2.0 - 2.2 | Multiplet (m) | H-2', H-5' |
| H-2', H-5' (Cyclopentyl) | 1.5 - 1.7 | Multiplet (m) | H-1', H-3', H-4' |
| H-3', H-4' (Cyclopentyl) | 1.1 - 1.4 | Multiplet (m) | H-2', H-5' |
Predicted ¹³C NMR Spectrum
The carbon-13 NMR (¹³C NMR) spectrum is predicted to show signals for each unique carbon atom in this compound. The carbonyl carbon of the aldehyde is expected to have the largest chemical shift.
The predicted ¹³C NMR spectroscopic data are presented in the interactive table below:
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C-1 (Carbonyl) | 200 - 205 |
| C-2 | 50 - 55 |
| C-1' (Cyclopentyl) | 40 - 45 |
| C-2', C-5' (Cyclopentyl) | 30 - 35 |
| C-3', C-4' (Cyclopentyl) | 25 - 30 |
Predicted Infrared (IR) Spectrum
The infrared (IR) spectrum of this compound is predicted to display characteristic absorption bands corresponding to the vibrational modes of its functional groups. libretexts.orglibretexts.orgpressbooks.pubopenstax.org The most prominent feature is expected to be the strong carbonyl (C=O) stretching vibration. libretexts.orglibretexts.orgpressbooks.pubopenstax.org
The predicted IR absorption bands are detailed in the interactive table below:
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch | Aldehyde | 2820 - 2850 and 2720 - 2750 | Medium |
| C=O Stretch | Aldehyde | 1720 - 1740 | Strong |
| C-H Stretch | Alkyl (Cyclopentyl and CH₂) | 2850 - 3000 | Strong |
| C-H Bend | CH₂ | 1450 - 1470 | Medium |
Predicted Mass Spectrum
The mass spectrum of this compound is predicted to show a molecular ion peak (M⁺) and several fragment ions resulting from characteristic fragmentation pathways of aldehydes. Alpha-cleavage and McLafferty rearrangement are common fragmentation patterns for aldehydes and are anticipated to be observed. libretexts.orgpressbooks.pubopenstax.org
The predicted major peaks in the mass spectrum are listed in the interactive table below:
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 112 | [C₇H₁₂O]⁺ (Molecular Ion) | - |
| 83 | [C₆H₁₁]⁺ | Loss of CHO |
| 69 | [C₅H₉]⁺ | Loss of CH₂CHO |
| 55 | [C₄H₇]⁺ | Fragmentation of cyclopentyl ring |
| 43 | [C₂H₃O]⁺ | Alpha-cleavage |
| 29 | [CHO]⁺ | Alpha-cleavage |
Biological Interactions and Mechanistic Insight of Cyclopentyl Aldehydes
Bioactivity of Cyclopentane (B165970) Derivatives
Cyclopentane derivatives have emerged as a class of compounds with notable therapeutic potential, particularly in the realm of antiviral research. Their unique five-membered ring structure serves as a scaffold for various functional groups that can interact with biological targets with high specificity and affinity.
A significant body of research has focused on the potent and selective inhibitory effects of cyclopentane derivatives on the neuraminidase enzyme of the influenza virus. nih.gov Neuraminidase is a critical glycoprotein on the surface of the influenza virus that facilitates the release of progeny virions from infected host cells, thereby propagating the infection. Inhibition of this enzyme is a key strategy for the treatment of influenza.
Several novel cyclopentane derivatives have demonstrated potent antiviral activities against various strains of influenza A and B viruses. nih.govresearchgate.net For instance, compounds designated as RWJ-270201, BCX-1827, BCX-1898, and BCX-1923 have shown significant inhibitory effects on viral cytopathic effect in cell cultures. nih.gov The 50% effective concentrations (EC₅₀) of these compounds against different influenza strains were found to be in the low micromolar to nanomolar range, indicating high potency. nih.gov
The antiviral activity of these cyclopentane derivatives is comparable to, and in some cases slightly more potent than, established neuraminidase inhibitors like zanamivir and oseltamivir carboxylate. nih.gov Time-of-addition studies have indicated that for optimal activity, treatment with these compounds should commence within 0 to 12 hours after viral exposure. nih.gov Mechanistically, these inhibitors function by causing the newly formed virus particles to remain associated with the host cell surface, thereby preventing their release and spread. nih.gov
Table 1: Antiviral Activity of Selected Cyclopentane Neuraminidase Inhibitors against Influenza A and B Viruses
| Compound | Virus Strain | EC₅₀ (µM) |
|---|---|---|
| RWJ-270201 | A/Texas/36/91 (H1N1) | 0.06 |
| A/Bayern/07/95 (H1N1) | 0.18 | |
| B/Beijing/184/93 | <0.2 | |
| BCX-1827 | A/Texas/36/91 (H1N1) | 0.22 |
| A/Bayern/07/95 (H1N1) | 0.45 | |
| B/Harbin/07/94 | <0.2 | |
| BCX-1898 | A/Texas/36/91 (H1N1) | 0.11 |
| A/Beijing/262/95 (H1N1) | 0.53 | |
| B/Beijing/184/93 | <0.2 | |
| BCX-1923 | A/Texas/36/91 (H1N1) | 0.09 |
| A/PR/8/34 (H1N1) | 3.4 | |
| B/Harbin/07/94 | <0.2 |
Data sourced from Smee et al. (2001).
The efficacy of cyclopentane-based neuraminidase inhibitors is intrinsically linked to their molecular structure. Structure-activity relationship (SAR) studies have been instrumental in identifying the key chemical features that govern their inhibitory potency. These studies have revealed that the five-membered ring of cyclopentane serves as an effective scaffold, presenting appended functional groups in an optimal orientation to interact with the active site of the neuraminidase enzyme. nih.gov
The chemical structures of the more potent cyclopentane-based antiviral compounds share common features with the established six-membered ring inhibitors, zanamivir and oseltamivir carboxylate, yet are distinguished by their cyclopentane core. nih.gov The design of these inhibitors has been guided by knowledge of the three-dimensional structure of the influenza virus neuraminidase. nih.gov This structure-based design approach has led to the identification of novel inhibitors with high potency and selectivity. nih.gov
Further SAR studies on multisubstituted cyclopentane amide derivatives have shown that the nature of the substituents on the cyclopentane ring significantly influences the inhibitory activity. For example, certain N-substituted and N,N-disubstituted amide derivatives have demonstrated very good inhibitory activity against the neuraminidase A form, with IC₅₀ values in the range of 0.015 to 0.080 µM. researchgate.net However, these same compounds exhibited more modest activity against the neuraminidase B form. researchgate.net This highlights the subtle differences in the active sites of neuraminidases from different influenza strains and the importance of fine-tuning the inhibitor structure to achieve broad-spectrum activity.
Role in Biosynthesis and Metabolic Pathways
Cyclopentyl aldehydes and related cyclopentane structures are not only of interest for their synthetic applications in medicine but also play a role in the natural world, particularly in the biosynthesis of important signaling molecules.
Cyclopentane and cyclopentenone rings are core structural motifs in several classes of biologically active natural products, most notably jasmonates in plants and prostaglandins in animals.
Jasmonates: Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are plant hormones that regulate a wide array of processes, including growth, development, and defense against herbivores and pathogens. nih.gov The biosynthesis of jasmonic acid originates from α-linolenic acid and proceeds through a series of enzymatic steps that lead to the formation of a cyclopentenone precursor, 12-oxo-phytodienoic acid (OPDA). nih.gov The formation of this cyclopentenone ring is a critical step in the pathway. nih.gov While 2-Cyclopentylacetaldehyde is not a direct intermediate in the canonical jasmonate biosynthetic pathway, the prevalence of the cyclopentane core in these signaling molecules suggests a potential, though currently unexplored, link to cyclopentyl aldehyde metabolism.
Prostaglandins: Prostaglandins are a group of lipid compounds that are involved in a variety of physiological processes in animals, including inflammation, blood flow, and the formation of blood clots. The synthesis of prostaglandins also involves the formation of a cyclopentane ring from fatty acid precursors. nih.gov The development of synthetic routes to prostaglandins has been a significant area of research in organic chemistry, with many strategies focusing on the stereocontrolled construction of the substituted cyclopentane core. nih.gov As with jasmonates, there is no direct evidence linking this compound to prostaglandin (B15479496) biosynthesis, but the structural similarity of the cyclopentane moiety points to a shared chemical space.
Aldehydes are reactive intermediates in a multitude of metabolic pathways and are subject to a variety of enzymatic transformations within biological systems. The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to an alcohol. These transformations are typically catalyzed by oxidoreductase enzymes.
In the context of this compound, it is plausible that it could undergo similar enzymatic conversions. For instance, an aldehyde dehydrogenase could catalyze its oxidation to cyclopentylacetic acid. Conversely, an alcohol dehydrogenase could mediate its reduction to 2-cyclopentylethanol (B41590). The specific enzymes involved and the metabolic fate of this compound in a given biological system would depend on the enzymatic machinery present in that organism. While specific studies on the enzymatic transformations of this compound are not extensively documented, the general principles of aldehyde metabolism provide a framework for predicting its likely biochemical conversions.
Environmental Fate and Degradation Pathways of 2 Cyclopentylacetaldehyde
Microbial Biodegradation Mechanisms
Microorganisms play a crucial role in the natural attenuation of aldehydes. The biodegradation of 2-Cyclopentylacetaldehyde is presumed to follow established metabolic routes for similar aliphatic and cyclic aldehydes, involving enzymatic breakdown into less complex and often less toxic substances.
The microbial metabolism of aldehydes is a key detoxification process, primarily involving oxidation to carboxylic acids or reduction to alcohols. nih.gov Several classes of enzymes are responsible for these transformations. Aldehyde dehydrogenases (ALDHs) and aldehyde oxidases (AOs) catalyze the oxidation of aldehydes to their corresponding carboxylic acids. researchgate.netbohrium.com Specifically for this compound, these enzymes would convert it to cyclopentylacetic acid. This step is critical as it often reduces the reactivity and toxicity of the aldehyde. nih.gov
Conversely, alcohol dehydrogenases (ADHs) can catalyze the reduction of aldehydes to primary alcohols. In this case, this compound would be reduced to 2-cyclopentylethanol (B41590). Another important enzyme family is the carboxylic acid reductases (CARs), which catalyze the reduction of carboxylic acids to aldehydes. nih.govchemrxiv.org While primarily involved in synthesis, their reverse reaction can contribute to the aldehyde pool. The enzymatic degradation of aldehydes is a vital part of the biogeochemical cycling of carbon. nih.gov
Table 1: Key Enzymes in Microbial Aldehyde Degradation
| Enzyme Class | Reaction Catalyzed | Substrate Example | Product Example |
|---|---|---|---|
| Aldehyde Dehydrogenase (ALDH) | Oxidation | This compound | Cyclopentylacetic acid |
| Aldehyde Oxidase (AO) | Oxidation | This compound | Cyclopentylacetic acid |
| Alcohol Dehydrogenase (ADH) | Reduction | This compound | 2-Cyclopentylethanol |
Bioremediation leverages the metabolic capabilities of microorganisms to remove pollutants from the environment. nih.govresearchgate.net For sites contaminated with aldehydes and related cyclic compounds, several strategies can be employed. These can be broadly categorized as in situ techniques, where the contaminated site is treated in place, and ex situ techniques, where contaminated material is moved for treatment. nih.gov
In Situ Bioremediation : This approach involves stimulating the indigenous microbial populations by providing necessary nutrients and oxygen (biostimulation) or introducing specialized microorganisms to the site (bioaugmentation). nih.gov Techniques like bioventing (supplying air) and biosparging (injecting air under pressure) are used to enhance aerobic degradation. nih.gov
Ex Situ Bioremediation : This includes methods like biopiles, where excavated soil is treated, and bioreactors, which are used for contaminated water. researchgate.net A case study on treating aldehyde-rich wastewater from a pharmaceutical unit demonstrated that using a specialized microbial consortium in an activated sludge process could effectively degrade formaldehyde (B43269) and glutaraldehyde. teamonebiotech.com This highlights the potential for using targeted microbial solutions for specific aldehyde contaminants.
The success of bioremediation depends on various factors, including the type and concentration of the pollutant, environmental conditions (pH, temperature, oxygen), and the presence of a suitable microbial community. nih.govresearchgate.net The degradation of cyclic compounds, such as polycyclic aromatic hydrocarbons (PAHs), often involves consortia of different microbial species that carry out successive steps in the degradation pathway. nih.govfrontiersin.org
Abiotic Degradation Processes
In addition to microbial action, this compound can be degraded by non-biological processes in the environment. These abiotic pathways are primarily driven by light energy (photodegradation) and chemical reactions with environmental oxidants.
Aldehydes and ketones are susceptible to photochemical reactions when they absorb light, particularly in the UV spectrum. The most significant of these are the Norrish Type I and Norrish Type II reactions. wikipedia.orgnih.gov
Norrish Type I Reaction : This reaction involves the cleavage of the carbon-carbon bond adjacent to the carbonyl group (α-cleavage) upon photoexcitation. wikipedia.orgnih.gov For this compound, this would result in the formation of a cyclopentylmethyl radical and a formyl radical (•CHO). The formyl radical can further decompose to a hydrogen atom and carbon monoxide. The cyclopentylmethyl radical can then participate in various secondary reactions, such as abstracting a hydrogen atom to form methylcyclopentane (B18539) or reacting with oxygen.
Norrish Type II Reaction : This pathway occurs if there is a hydrogen atom on the gamma (γ) carbon relative to the carbonyl group. It involves the intramolecular abstraction of this γ-hydrogen by the excited carbonyl group, forming a 1,4-biradical intermediate. researchgate.net This intermediate can then either cleave to form an alkene and an enol (which tautomerizes to an aldehyde or ketone) or cyclize to form a cyclobutanol (B46151) derivative. wikipedia.org For this compound, the presence of γ-hydrogens on the cyclopentyl ring makes the Norrish Type II reaction a plausible degradation pathway.
The photolysis of heptanal, an atmospheric aldehyde, has been shown to produce compounds via both Norrish Type I and Type II pathways, indicating the environmental relevance of these reactions. wikipedia.org
Table 2: Primary Photodegradation Pathways for Aldehydes
| Reaction Type | Mechanism | Initial Products of this compound |
|---|---|---|
| Norrish Type I | α-cleavage of the C-C bond adjacent to the carbonyl group. wikipedia.org | Cyclopentylmethyl radical and formyl radical. |
| Norrish Type II | Intramolecular abstraction of a γ-hydrogen by the excited carbonyl group. researchgate.net | A 1,4-biradical intermediate, leading to cleavage or cyclization products. |
Aldehydes are readily oxidized in the environment, a process that can be initiated by atmospheric oxidants or occur via autoxidation. researchgate.net In the atmosphere, aldehydes react with hydroxyl radicals (•OH), which are highly reactive and ubiquitous. This reaction typically involves the abstraction of the aldehydic hydrogen, leading to the formation of an acyl radical. The acyl radical then rapidly reacts with molecular oxygen to form an acylperoxy radical, which can undergo further reactions to ultimately yield a carboxylic acid (cyclopentylacetic acid in this case) and other secondary pollutants.
In aqueous or soil environments, aldehydes can undergo autoxidation in the presence of molecular oxygen. researchgate.net This process often proceeds through a free-radical chain mechanism and can be accelerated by light, heat, and the presence of metal ions. researchgate.net The primary product of this oxidation is the corresponding carboxylic acid. researchgate.net The oxidative degradation of aldehydes is a critical factor in determining their atmospheric lifetime and their stability in consumer products and environmental media. researchgate.net
In aqueous environments, the primary hydrolytic reaction for aldehydes is the addition of water across the carbonyl double bond to form a geminal diol, also known as a hydrate (B1144303). wikipedia.orglibretexts.org This reaction is reversible, and an equilibrium is established between the aldehyde and its hydrate form.
R-CHO + H₂O ⇌ R-CH(OH)₂
For most simple aldehydes, the equilibrium lies in favor of the aldehyde form, and the hydrate is unstable and cannot be isolated. libretexts.org However, the position of the equilibrium is influenced by the electronic and steric nature of the 'R' group. While this compound is expected to form a hydrate in water, it is likely to be a minor species at equilibrium under typical environmental pH conditions. Aldehydes are generally considered stable to hydrolysis in the absence of acid or base catalysis, which can accelerate the hydration reaction. msu.edu Unlike esters or amides, the formyl group itself does not undergo irreversible hydrolytic cleavage.
Environmental Persistence and Transformation Products of this compound
The environmental fate of this compound is expected to be governed by both abiotic and biotic degradation processes. The aldehyde functional group is particularly susceptible to chemical and biological transformations. acs.org Abiotic degradation pathways may include oxidation and photochemical reactions, especially in the atmosphere. epa.govgnest.org Aldehydes can react with hydroxyl radicals or undergo photolysis, contributing to the formation of photochemical smog. gnest.orgresearchgate.net In aquatic environments and soil, both abiotic and biotic processes are significant.
Biodegradation is anticipated to be a primary route for the breakdown of this compound in soil and water. Microorganisms possess various enzymatic pathways to metabolize aldehydes. acs.org A likely initial step in the biodegradation of this compound is the oxidation of the aldehyde group to a carboxylic acid, forming 2-cyclopentylacetic acid. This resulting carboxylic acid can then potentially be further metabolized by microorganisms through pathways such as beta-oxidation, ultimately leading to the cleavage of the cyclopentyl ring and mineralization to carbon dioxide and water. Another potential, though generally less common, biotic transformation is the reduction of the aldehyde to its corresponding alcohol, 2-cyclopentylethanol.
Given the absence of specific experimental data, the following table provides a summary of hypothesized transformation products of this compound based on established chemical principles for similar compounds.
| Potential Transformation Product | Hypothesized Formation Pathway | Environmental Compartment |
|---|---|---|
| 2-Cyclopentylacetic acid | Oxidation (Biotic/Abiotic) | Soil, Water, Air |
| 2-Cyclopentylethanol | Reduction (Biotic) | Soil, Water (Anaerobic) |
| Carbon Dioxide and Water | Complete Mineralization (Biotic) | Soil, Water |
Note: This table is illustrative and based on general chemical and biochemical principles. Specific studies are required to confirm the actual transformation products and degradation pathways of this compound in the environment.
Applications and Advanced Materials Chemistry of 2 Cyclopentylacetaldehyde
Precursor in the Synthesis of Complex Organic Molecules
The aldehyde functional group in 2-Cyclopentylacetaldehyde is a key feature that allows for its participation in a wide array of chemical transformations, making it a valuable starting material for the synthesis of more complex molecular architectures.
Heterocyclic compounds, which contain rings with at least one atom other than carbon, are of immense importance in medicinal chemistry and materials science. Aldehydes are common precursors for the synthesis of various heterocyclic rings through condensation reactions with nucleophiles. While specific examples detailing the use of this compound in the synthesis of heterocyclic systems are not extensively documented in publicly available literature, the general reactivity of aldehydes suggests its potential utility in constructing such scaffolds.
For instance, aldehydes are known to participate in reactions to form synthetically and biologically important nitrogen-containing heterocycles like pyrimidines and pyridines. The synthesis of pyrimidine (B1678525) derivatives can be achieved through the condensation of a three-carbon fragment with an amidine, urea, or related compounds. In principle, this compound could serve as a component in generating the necessary three-carbon backbone for pyrimidine ring formation. bu.edu.egnih.gov Similarly, the Chichibabin pyridine (B92270) synthesis involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia, a reaction pathway where this compound could potentially be employed. wikipedia.org
Furthermore, the synthesis of other heterocyclic systems such as thiazoles and indoles often involves reactions with carbonyl compounds. The Hantzsch thiazole (B1198619) synthesis, for example, is a well-established method that involves the reaction of α-halocarbonyl compounds with thioamides. nih.gov While not a direct application of the aldehyde itself, derivatives of this compound could be envisioned as substrates in such synthetic routes. The Fischer indole (B1671886) synthesis, a cornerstone in the preparation of indole rings, utilizes the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. openmedicinalchemistryjournal.comnih.gov The cyclopentyl moiety of this compound would introduce a unique substituent on the resulting indole ring, potentially influencing its biological activity.
The cyclopentane (B165970) ring is a structural motif present in a number of biologically active compounds. The incorporation of a cyclopentyl group can influence a molecule's lipophilicity, conformational rigidity, and binding affinity to biological targets. While direct evidence of this compound as a precursor to specific commercial pharmaceuticals is limited in the available literature, its structural features suggest its potential as an intermediate in the synthesis of bioactive molecules.
The related compound, cyclopentylacetic acid, is noted for its use as an intermediate in the synthesis of various drugs. guidechem.comnih.gov Given that aldehydes can be readily oxidized to carboxylic acids, this compound could serve as a direct precursor to cyclopentylacetic acid and its derivatives.
Role in Fragrance and Flavor Chemistry (as an intermediate or structural motif)
Aldehydes are a well-known class of compounds in the fragrance and flavor industry, often contributing to a wide range of scents and tastes. nih.gov The odor profile of an aldehyde is significantly influenced by its molecular structure, including the nature of the alkyl or aryl group attached to the carbonyl.
While specific details on the olfactory properties of this compound are not extensively described, related cyclopentyl-containing compounds are utilized as fragrance materials. For example, cyclopentanol (B49286) and its derivatives are used in perfumes and have pleasant odors. epo.orgnih.gov It is plausible that this compound could serve as an intermediate in the synthesis of such fragrance compounds, for instance, through reduction to the corresponding alcohol, 2-cyclopentylethanol (B41590).
The structural motif of a cyclopentyl group attached to a two-carbon chain is found in various molecules with interesting scent profiles. For example, 1-cyclopentenylacetic acid is used as a perfuming ingredient to impart or enhance honey-like notes. google.com Although an unsaturated analogue, this highlights the potential of the C5-ring-C2-chain scaffold in fragrance applications.
Derivatization for Material Science Applications (e.g., polymer precursors)
The field of material science often utilizes organic molecules as monomers or precursors for the synthesis of polymers with specific properties. Aldehydes can undergo polymerization reactions, although this is less common than for other functional groups like alkenes. There is no specific information available in the searched literature regarding the use of this compound or its derivatives as polymer precursors. However, the reactivity of the aldehyde group allows for a variety of chemical modifications that could lead to the synthesis of functional monomers.
For example, the aldehyde could be converted to an alcohol, which could then be esterified with an acrylic or methacrylic acid to form a polymerizable monomer. Alternatively, the aldehyde could undergo condensation reactions to form Schiff bases or other functional groups that could be incorporated into a polymer backbone. The presence of the cyclopentyl group could impart unique properties to the resulting polymer, such as increased thermal stability or altered solubility characteristics.
Q & A
Basic Research Questions
Q. What are the standard laboratory synthesis protocols for 2-Cyclopentylacetaldehyde, and how can purity be validated?
- Methodological Answer : Synthesis typically involves cyclopentane derivatives via aldol condensation or oxidation of cyclopentyl ethanol. Purification often employs fractional distillation or column chromatography. Purity validation requires gas chromatography-mass spectrometry (GC-MS) for volatile compound analysis and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. For reproducibility, experimental protocols must detail reaction conditions (e.g., temperature, catalysts) and characterization data, adhering to guidelines for reporting new compounds .
Table 1: Key Characterization Data
Q. How should researchers safely handle this compound in laboratory settings?
- Methodological Answer : Due to its volatility and potential irritancy, use fume hoods and personal protective equipment (PPE). Storage should be in airtight, light-resistant containers at ≤4°C. Safety protocols must align with GHS guidelines, including hazard codes P210 (avoid ignition sources) and P201 (pre-use instructions). Emergency procedures for spills involve neutralization with sodium bisulfite .
Advanced Research Questions
Q. What analytical challenges arise in distinguishing this compound from its structural isomers, and how can they be resolved?
- Methodological Answer : Isomers like 2-cyclopentene-1-carbaldehyde may co-elute in GC-MS. Advanced differentiation requires tandem MS (MS/MS) for fragmentation patterns and high-resolution NMR (e.g., ¹³C DEPT) to resolve cyclopentyl vs. cyclopentenyl carbons. Computational modeling (DFT) can predict spectral data for comparison with experimental results .
Q. How can researchers address contradictions in reported reactivity data for this compound in nucleophilic addition reactions?
- Methodological Answer : Discrepancies may stem from solvent polarity or catalyst variability. Systematic studies should isolate variables (e.g., solvent dielectric constant, Lewis acid catalysts). Kinetic profiling via in-situ IR spectroscopy can track reaction intermediates. Cross-referencing with analogous aldehydes (e.g., cyclohexylacetaldehyde) provides mechanistic insights .
Q. What strategies optimize the enantioselective synthesis of this compound derivatives for chiral studies?
- Methodological Answer : Employ asymmetric organocatalysts (e.g., proline derivatives) or transition-metal complexes (e.g., BINAP-Ru). Chiral HPLC or capillary electrophoresis validates enantiomeric excess (ee). For reproducibility, document catalyst loading, temperature, and solvent effects rigorously .
Methodological Considerations
Q. Which spectroscopic databases are most reliable for validating this compound data?
- Answer : Prioritize peer-reviewed sources like the NIST Chemistry WebBook for mass spectra and PubChem for NMR/IR data. Cross-validate with primary literature to account for instrument-specific variations .
Q. How should researchers design experiments to investigate the environmental degradation pathways of this compound?
- Answer : Use isotope-labeled compounds (e.g., ¹³C-aldehyde) in simulated environmental matrices (soil/water). Monitor degradation via LC-MS/MS and quantify byproducts (e.g., cyclopentylacetic acid). Include abiotic controls (UV exposure) and biotic assays (microbial consortia) .
Data Reporting and Reproducibility
Q. What minimal dataset is required to publish a novel this compound synthesis method?
- Answer : Include yield, purity (GC-MS/NMR), reaction conditions (time, temperature, catalysts), and spectral raw data. For reproducibility, supplementary materials should detail equipment settings (e.g., NMR frequency) and purification steps. Adhere to journal guidelines for compound characterization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

